molecular formula C12H16BrNO4S B8565434 methyl N-[(4-bromophenyl)sulfonyl]-L-valinate

methyl N-[(4-bromophenyl)sulfonyl]-L-valinate

Cat. No.: B8565434
M. Wt: 350.23 g/mol
InChI Key: QXFWVHOSPAPFDR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[(4-bromophenyl)sulfonyl]-L-valinate is a useful research compound. Its molecular formula is C12H16BrNO4S and its molecular weight is 350.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16BrNO4S

Molecular Weight

350.23 g/mol

IUPAC Name

methyl (2S)-2-[(4-bromophenyl)sulfonylamino]-3-methylbutanoate

InChI

InChI=1S/C12H16BrNO4S/c1-8(2)11(12(15)18-3)14-19(16,17)10-6-4-9(13)5-7-10/h4-8,11,14H,1-3H3/t11-/m0/s1

InChI Key

QXFWVHOSPAPFDR-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CC(C)C(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Step 1A [Intermediate 1] To a dry round-bottom flask was added 4-Bromo-benzenesulfonyl chloride (12.2 g, 47.7 mmol, 1 equiv.), anhydrous methylene chloride (170 mL), and H-D-Val-OMe (8.0 g, 47.7 mmol, 1 equiv.). The mixture was cooled to 0° C. in an ice bath followed by the addition of Hunig base (19.11 mL, 109.7 mmol, 2.3 equiv.). The reaction mixture was allowed to warm to room temperature and was stirred overnight. Reaction was complete as determined by TLC. The reaction mixture was then diluted with dichloromethane (100 mL) and washed with brine. The organic layer was dried over anhydrous MgSO4, solvent evaporated to yield 2-(4-Bromo-benzenesulfonylamino)-3-methyl-butyric acid methyl ester in 96% yield (16.0 g). 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 0.87 (d, J=6.82 Hz, 3 H) 0.96 (d, J=6.82 Hz, 3 H) 2.04 (m, 1 H) 3.49 (s, 3 H) 3.74 (d, J=14.40 Hz, 1 H) 5.10 (d, J=9.85 Hz, 1 H) 7.66 (m, 4 H
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
19.11 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
2-(4-Bromo-benzenesulfonylamino)-3-methyl-butyric acid methyl ester
Yield
96%

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